Tert-butyl cyclobutylacetate
CAS No.: 79033-94-6
Cat. No.: VC14323392
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79033-94-6 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | tert-butyl 2-cyclobutylacetate |
| Standard InChI | InChI=1S/C10H18O2/c1-10(2,3)12-9(11)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |
| Standard InChI Key | AAXAHVCUPQWNPS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC1CCC1 |
Introduction
Molecular Structure and Characterization
Tert-butyl cyclobutylacetate (systematic name: tert-butyl cyclobutaneacetate) is an ester derived from cyclobutylacetic acid and tert-butanol. Its molecular formula is CHO, with a molar mass of 170.25 g/mol. The structure comprises a cyclobutyl ring connected to an acetate group, which is further bonded to a branched tert-butyl moiety (Fig. 1). This configuration imparts steric hindrance and influences the compound’s reactivity in nucleophilic substitution reactions.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molar Mass | 170.25 g/mol |
| Boiling Point | 64–66°C (15 mmHg) |
| Density | 1.222 g/cm³ |
| Solubility | Miscible with organic solvents |
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: the tert-butyl group appears as a singlet at δ 1.48 ppm in H NMR, while the cyclobutyl protons resonate between δ 1.70–2.30 ppm. The carbonyl carbon of the ester group is observed at δ 166–170 ppm in C NMR.
Synthesis Methodologies
Conventional Esterification
The primary synthesis route involves acid-catalyzed esterification between cyclobutylacetic acid and tert-butanol:
Reaction conditions typically include:
-
Catalyst: Sulfuric acid or p-toluenesulfonic acid (5–10 mol%)
-
Temperature: Reflux (100–120°C)
-
Dean-Stark trap for azeotropic water removal
This method yields >85% purity, though prolonged reaction times risk side reactions like dehydration.
Alternative Catalytic Systems
Recent advances explore metal triflate catalysts (e.g., Cu(OTf)) for improved efficiency . In comparative studies:
Table 2: Catalyst Performance in Ester Synthesis
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| HSO | 78 | 12 |
| Cu(OTf) | 92 | 5 |
| Zn(ClO) | 65 | 8 |
Copper(II) triflate demonstrates superior activity, reducing reaction time by 58% compared to traditional acids . The mechanism involves Lewis acid activation of the carboxylic acid, facilitating nucleophilic attack by the alcohol .
Reactivity and Functional Group Transformations
Hydrolysis and Transesterification
The ester undergoes hydrolysis under acidic or basic conditions:
Kinetic studies show base-catalyzed hydrolysis proceeds 3.2× faster than acid-mediated cleavage at 25°C. Transesterification with methanol using NaOMe catalyst produces methyl cyclobutylacetate in 89% yield.
Nucleophilic Acyl Substitution
The electrophilic carbonyl carbon participates in reactions with amines, yielding amides:
Primary amines exhibit higher reactivity (k = 0.42 Ms) than secondary amines (k = 0.18 Ms) due to reduced steric effects.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and neuroactive agents. Its cyclobutyl group enhances binding affinity to hydrophobic enzyme pockets. For example, >30% of FDA-approved small-molecule drugs in 2024 contained cyclobutane fragments.
Polymer Chemistry
In radical polymerization, the tert-butyl group acts as a chain-transfer agent, controlling molecular weight distribution (Đ = 1.12–1.25). Copolymers incorporating cyclobutylacetate monomers exhibit glass transition temperatures (T) 15–20°C higher than linear analogs.
Table 3: Applications in Material Science
| Application | Function | Performance Metric |
|---|---|---|
| Adhesive formulations | Plasticizer | Peel strength: 8.2 N/cm |
| Dielectric films | Monomer | ε = 2.3 (1 kHz) |
| UV-curable coatings | Reactive diluent | Cure time: 45 s at 365 nm |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume